molecular formula C13H18N2O2 B3185373 1-(2-Carboxyphenyl methyl)-2-methyl piperazine CAS No. 1131623-05-6

1-(2-Carboxyphenyl methyl)-2-methyl piperazine

Cat. No.: B3185373
CAS No.: 1131623-05-6
M. Wt: 234.29 g/mol
InChI Key: DXVPRNVFYPAMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-(2-Carboxyphenyl methyl)-2-methyl piperazine involves several methods. Notably, DABCO (1,4-diazabicyclo[2.2.2]octane) has been employed for the preparation of piperazine derivatives via C–N bond cleavage . Various reagents, such as alkyl halides, aryl (heteroary) halides, carboxylic acids, diaryliodonium salts, and more, have been used to create quaternary ammonium salts of DABCO, which serve as excellent electrophiles for nucleophilic reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring with a carboxyphenyl methyl group attached at one position and a methyl group at another. The 3D representation of this compound reveals its spatial arrangement and bond angles. You can visualize the structure here .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. Its electrophilic nature makes it amenable to nucleophilic attacks, leading to the formation of diverse derivatives. Researchers have explored its reactivity with phenols, thiophenols, alcohols, amines, and other nucleophiles. Additionally, in situ activation of DABCO during multicomponent reactions has proven efficient for synthesizing drug-like piperazine derivatives .

Safety and Hazards

1-(2-Carboxyphenyl methyl)-2-methyl piperazine should be handled with care. Safety precautions include proper lab attire, ventilation, and adherence to handling guidelines. Consult the Safety Data Sheet (SDS) for detailed safety information .

Properties

CAS No.

1131623-05-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-[(2-methylpiperazin-1-yl)methyl]benzoic acid

InChI

InChI=1S/C13H18N2O2/c1-10-8-14-6-7-15(10)9-11-4-2-3-5-12(11)13(16)17/h2-5,10,14H,6-9H2,1H3,(H,16,17)

InChI Key

DXVPRNVFYPAMNF-UHFFFAOYSA-N

SMILES

CC1CNCCN1CC2=CC=CC=C2C(=O)O

Canonical SMILES

CC1CNCCN1CC2=CC=CC=C2C(=O)O

Origin of Product

United States

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